Product packaging for 2-Iodobenzoate(Cat. No.:CAS No. 16887-77-7)

2-Iodobenzoate

Cat. No.: B1229623
CAS No.: 16887-77-7
M. Wt: 247.01 g/mol
InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzoate, the anionic form of 2-iodobenzoic acid, is a versatile building block in modern organic synthesis, particularly valued for its role in transition-metal-catalyzed cross-coupling reactions. Its synthetic utility is largely derived from the iodine atom located ortho to the carboxylate group, which facilitates key transformations. A prominent application is in palladium-catalyzed reactions with internal alkynes to construct multisubstituted furans, where the this compound moiety is incorporated into the final heterocyclic structure . It also serves as a crucial precursor in the synthesis of important heterocycles, including isocoumarins and phthalimides, via nickel- or palladium-catalyzed carbonylative cyclization processes with reagents like isocyanates . Furthermore, its derivative, methyl this compound (CAS 610-97-9), is a common starting material with a molecular weight of 262.04 g/mol . The compound can be synthesized from anthranilic acid via a Sandmeyer reaction . This product is intended for research and development purposes only and is not classified or sold for human or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4IO2- B1229623 2-Iodobenzoate CAS No. 16887-77-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16887-77-7

Molecular Formula

C7H4IO2-

Molecular Weight

247.01 g/mol

IUPAC Name

2-iodobenzoate

InChI

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1

InChI Key

CJNZAXGUTKBIHP-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])I

Origin of Product

United States

Synthetic Methodologies for 2 Iodobenzoate and Its Derivatives

Direct Synthesis Routes to 2-Iodobenzoate

Direct routes to this compound esters primarily involve two well-established chemical transformations: the esterification of the parent carboxylic acid and the conversion of an aromatic amine into an iodide.

A straightforward and high-yielding method for preparing this compound esters is the Fischer esterification of 2-iodobenzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid. For the synthesis of methyl this compound, 2-iodobenzoic acid is reacted with methanol (B129727) and concentrated sulfuric acid. The mixture is heated to drive the reaction towards the ester product. This method is highly efficient, with research showing that methyl this compound can be obtained in yields as high as 99% after purification by silica (B1680970) gel column chromatography chemicalbook.com.

Table 1: Fischer Esterification for Methyl this compound Synthesis chemicalbook.com

Starting MaterialReagentsConditionsProductYield
2-Iodobenzoic acidMethanol, Concentrated Sulfuric AcidHeated at 80°C for 2.5 hours under nitrogenMethyl this compound99%

The Sandmeyer reaction and related diazotization-iodination processes provide a versatile pathway to aryl iodides from aryl amines. This method can be adapted to produce this compound esters directly by starting with the corresponding aminobenzoate ester, such as methyl anthranilate (methyl 2-aminobenzoate). The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures. This converts the amino group into a diazonium salt.

Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly an aqueous solution of potassium iodide. The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming the aryl iodide.

A documented production technology for methyl this compound utilizes methyl anthranilate as the starting material, which undergoes a diazotization reaction followed by a substitution reaction with a potassium iodide solution to yield the final product google.com.

Preparation of Substituted 2-Iodobenzoates

The synthesis of substituted 2-iodobenzoates allows for the introduction of various functional groups onto the benzene (B151609) ring, creating versatile building blocks for complex target molecules.

A novel synthetic route has been developed for 3-amino-5-halo-2-iodobenzoates, which are valuable intermediates in pharmaceutical synthesis. The strategy begins with commercially available 2-aminobenzoates that already possess a halogen (like fluorine) at the C5 position researchgate.netresearchgate.net. The key steps in this multi-step synthesis are:

Nitration: A nitro group is first introduced at the C3 position of the starting 2-aminobenzoate.

Diazotization-Iodination: The amino group at the C2 position is converted to an iodide using a Sandmeyer-type reaction, yielding a 5-halo-2-iodo-3-nitrobenzoate intermediate.

Reduction: The final step involves the selective reduction of the nitro group at the C3 position to an amino group, affording the desired 3-amino-5-halo-2-iodobenzoate researchgate.net.

This protocol has been shown to be practical and scalable, providing the target compounds in good yields researchgate.net.

Methyl this compound serves as a key precursor for a variety of derivatives, primarily through cross-coupling reactions where the iodine atom acts as a leaving group. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

One significant application is the Sonogashira coupling reaction , which forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by palladium and copper complexes. Practical, copper-catalyzed Sonogashira couplings of alkyl-2-iodobenzoates with alkynes have been developed, providing an economical and efficient route to synthesize derivatives containing an alkyne moiety researchgate.net.

Table 2: Example of a Copper-Catalyzed Sonogashira Coupling researchgate.net

SubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Alkyl this compound1-OctyneCu powder, solvent-freeAlkyl 2-(oct-1-yn-1-yl)benzoate

Furthermore, palladium-catalyzed reactions involving 2-iodobiphenyls (derivatives of this compound) have been used to construct complex polycyclic structures, such as tribenzo[a,c,f]cyclooctanones, through dual C–H activation and arylation rsc.org.

The formation of a diaryl ether linkage, specifically creating phenoxybenzoate derivatives from this compound, is a key transformation in organic synthesis. This is typically achieved through copper- or palladium-catalyzed C-O cross-coupling reactions.

The Ullmann condensation is the classic method, involving a copper-promoted reaction between an aryl halide and a phenol (B47542) wikipedia.orgorganic-chemistry.org. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper nih.gov. However, modern protocols have been developed that use catalytic amounts of copper salts with specific ligands (e.g., picolinic acid) under milder conditions, making the reaction more versatile and tolerant of various functional groups nih.gov.

An important alternative is the Buchwald-Hartwig C-O coupling reaction . This palladium-catalyzed method couples aryl halides with alcohols or phenols to form aryl ethers wikipedia.orgorganic-chemistry.org. The reaction generally employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology often provides a milder and more general alternative to the Ullmann condensation for constructing C-O bonds wikipedia.org.

Strategies for Stereoselective Synthesis Involving this compound Intermediates

The synthesis of chiral molecules with a high degree of stereoselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. When this compound and its derivatives are utilized as intermediates, several strategies can be employed to control the three-dimensional arrangement of atoms in the final product. These strategies primarily revolve around the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

A notable example of stereoselective synthesis is the gold-catalyzed acyloxyalkynylation of ynamides using ethynylbenziodoxolones (EBXs), which are hypervalent iodine reagents derived from 2-iodobenzoic acid. This method allows for the regio- and stereoselective formation of tetrasubstituted amide enol 2-iodobenzoates. The reaction proceeds under mild conditions and demonstrates high efficiency in creating specific stereoisomers. Similarly, the Cu2O-mediated one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes showcases excellent regio- and stereoselectivity, yielding predominantly the Z-isomer.

Further illustrating stereocontrol, the synthesis of 1,2-dithio-1-alkenes using EBXs proceeds with high regioselectivity and stereoselectivity. This transformation's success hinges on the precise control of the reaction conditions to favor the formation of the desired stereoisomer.

One powerful strategy for inducing chirality is the use of a chiral auxiliary , a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. For instance, a chiral alcohol could be esterified with 2-iodobenzoic acid. The resulting chiral this compound ester could then undergo a variety of reactions, such as metal-catalyzed cross-coupling or cyclization, where the steric and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other.

Asymmetric catalysis offers a more elegant and atom-economical approach to stereoselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The development of chiral iodine catalysis has seen significant advancements, enabling the stereoselective creation of C-O, C-C, C-N, and C-X bonds. rsc.org These methods often rely on the use of a chiral aryl-iodine compound in conjunction with a terminal oxidant. rsc.org For example, a chiral ligand could coordinate to a metal catalyst, which then activates a this compound derivative and facilitates a stereoselective transformation. An additive-controlled asymmetric iodocyclization has been reported for the selective synthesis of α- or β-nucleosides, where the stereoselectivity is controlled by the choice of an additive while using the same chiral phosphine catalyst. nih.gov

Substrate-controlled diastereoselective reactions rely on the existing stereocenters in the substrate to direct the formation of new stereocenters. In the context of this compound intermediates, if the molecule already contains a chiral center, its inherent stereochemistry can influence the approach of reagents and thus the stereochemical outcome of subsequent reactions. For example, the microbial dihydroxylation of methyl this compound can produce a nonracemic iodocyclohexene carboxylate intermediate, which can then be used in further stereoselective transformations.

The following table summarizes these strategies with hypothetical examples relevant to this compound chemistry:

StrategyDescriptionExample ReactionAnticipated Outcome
Chiral Auxiliary A chiral molecule is temporarily attached to the this compound substrate to direct the stereochemistry of a reaction. wikipedia.orgAlkylation of an enolate derived from a this compound ester of a chiral alcohol.Formation of one diastereomer in excess due to steric hindrance from the chiral auxiliary.
Asymmetric Catalysis A chiral catalyst is used in sub-stoichiometric amounts to generate an enantiomerically enriched product from a prochiral this compound derivative. rsc.orgA chiral palladium catalyst is used in the asymmetric hydrogenation of an unsaturated this compound derivative.Production of one enantiomer of the saturated product in high enantiomeric excess.
Substrate-Controlled Diastereoselectivity An existing stereocenter in a this compound-containing molecule influences the stereochemical outcome of a reaction.A Diels-Alder reaction of a dienophile containing a chiral this compound moiety.The facial selectivity of the cycloaddition is controlled by the existing stereocenter, leading to a specific diastereomer.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. jocpr.com The synthesis of this compound and its derivatives is no exception, with research focusing on the use of environmentally benign reagents and solvents, improving atom economy, and enhancing energy efficiency.

A significant advancement in the green synthesis of this compound derivatives is the use of Oxone® as an oxidant for the preparation of 2-iodosobenzoic acid (IBA) from 2-iodobenzoic acid. mdpi.com This method utilizes water as the solvent and proceeds under mild, room temperature conditions, offering a safer and more environmentally friendly alternative to traditional oxidation methods that often employ hazardous reagents. mdpi.com The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available. rsc.org Research has demonstrated the feasibility of conducting various reactions with iodo-aromatics in aqueous media, sometimes with the aid of phase-transfer catalysts. rsc.org

The principle of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is another crucial consideration in green synthesis. wikipedia.org The traditional synthesis of methyl this compound, for example, involves a diazotization of methyl anthranilate followed by a Sandmeyer-type reaction with potassium iodide. google.com This process generates significant inorganic salt waste and byproducts, leading to a lower atom economy.

A comparison of the atom economy for different synthetic routes to methyl this compound is presented below:

Synthetic RouteReactantsProductsByproductsAtom Economy (%)
Traditional (Diazotization) Methyl anthranilate, Sodium nitrite, Sulfuric acid, Potassium iodideMethyl this compoundNitrogen gas, Water, Sodium sulfate (B86663), Potassium sulfateLow (exact value depends on stoichiometry)
Esterification 2-Iodobenzoic acid, MethanolMethyl this compoundWaterHigh

Note: The atom economy calculation for the traditional route is complex and depends on the specific stoichiometry and workup procedures. The esterification route, in contrast, is a simple condensation reaction with water as the only byproduct, resulting in a much higher atom economy.

Energy efficiency is another key aspect of green chemistry. Microwave-assisted synthesis, for example, can often dramatically reduce reaction times and energy consumption compared to conventional heating methods. While specific examples for this compound synthesis are not extensively documented in the provided search results, this technique represents a promising avenue for greener synthesis in this area. The use of mild reaction conditions, such as the room temperature synthesis of IBA using Oxone®, also contributes to energy efficiency by avoiding the need for heating or cooling. mdpi.com

Safer Reagents and Solvents: Replacing hazardous chemicals with greener alternatives like Oxone® and water. mdpi.com

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. wikipedia.org

Catalysis: Utilizing catalytic processes to reduce waste and energy consumption. acs.org

Energy Efficiency: Employing methods that reduce the energy footprint of the synthesis, such as reactions at ambient temperature. mdpi.com

Reactivity and Mechanistic Investigations of 2 Iodobenzoate and Its Analogues

Pathways Involving Hypervalent Iodine Species

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than the -1 found in simple iodoalkanes or iodoarenes. 2-Iodobenzoate is a common starting material for the synthesis of some of the most synthetically useful hypervalent iodine reagents.

Formation of 2-Iodoxybenzoic Acid (IBX) and Derivatives

2-Iodoxybenzoic acid (IBX) is a powerful and selective oxidizing agent that can be readily prepared from 2-iodobenzoic acid. orientjchem.orgwikipedia.org The most common method involves the oxidation of 2-iodobenzoic acid using a strong oxidant. wikipedia.org

A widely employed and environmentally friendly method utilizes Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water at elevated temperatures (around 70°C). orientjchem.orgwikipedia.org This procedure allows for the crystallization of IBX in high yield and purity directly from the reaction mixture upon cooling. orientjchem.org The primary byproducts are simple sulfate (B86663) salts, making this a green synthetic route. orientjchem.org Alternative oxidants such as potassium bromate (B103136) (KBrO₃) in sulfuric acid have also been used. wikipedia.orggoogle.com

The structure of IBX is that of a cyclic benziodoxole oxide, specifically 1-hydroxy-1-oxo-1H-1λ⁵-benzo[d] orientjchem.orgCurrent time information in Bangalore, IN.iodoxol-3-one. psu.edu This cyclic structure contributes to its stability and reactivity.

Derivatives of IBX have been developed to overcome its low solubility in common organic solvents, a significant drawback. wikipedia.org For instance, esters of 2-iodoxybenzoic acid (IBX-esters) can be synthesized by the oxidation of the corresponding this compound esters using reagents like sodium hypochlorite (B82951) or dimethyldioxirane. acs.orgnih.gov These IBX-esters are stable, crystalline solids and represent a new class of pentavalent iodine reagents with a pseudobenziodoxole structure. acs.orgnih.gov Furthermore, treatment of IBX with acetic anhydride (B1165640) yields the Dess-Martin periodinane (DMP), a highly soluble and mild oxidizing agent. youtube.com

Below is a table summarizing common methods for the preparation of IBX:

Starting MaterialOxidantSolventTemperatureYieldPurityRef
2-Iodobenzoic acidOxoneWater70°C80%≥95% wikipedia.org
2-Iodobenzoic acidPotassium bromate/Sulfuric acidWater60-65°C98% (wet)Not specified wikipedia.orggoogle.com
2-Iodobenzoic acidPeracetic acid or Sodium hypochloriteNot specifiedNot specifiedNot specifiedNot specified psu.edu

Role of Hypervalent Iodine Intermediates in Oxidations

Hypervalent iodine reagents derived from this compound, particularly IBX, are renowned for their ability to oxidize alcohols to aldehydes and ketones under mild conditions. ontosight.ai A key advantage of IBX is its high chemoselectivity, often avoiding over-oxidation to carboxylic acids, a common side reaction with other oxidants. ontosight.ai

The mechanism of IBX-mediated alcohol oxidation is generally understood to proceed through a two-step process. nsf.gov The first step involves a rapid pre-equilibrium where the alcohol coordinates to the iodine center, forming an alkoxyiodane intermediate. ontosight.ainsf.gov This is followed by a rate-determining step, which involves the cleavage of the C-H bond of the alcohol, leading to the formation of the carbonyl product and the reduced form of the reagent, 2-iodosobenzoic acid (IBA). nsf.gov

While an early proposed mechanism suggested a "hypervalent twist" as the rate-determining step, recent computational and experimental studies, including kinetic isotope effect (KIE) experiments, indicate that the reductive elimination involving C-H bond cleavage is the actual rate-determining step. nsf.gov

IBX and its derivatives are versatile oxidants capable of more than just alcohol oxidation. They can effect oxidations at benzylic and allylic positions and can convert carbonyl compounds to their α,β-unsaturated counterparts. orientjchem.orgbaranlab.org Mechanistic studies suggest that some of these transformations, particularly at elevated temperatures, may proceed via a single electron transfer (SET) mechanism from the substrate to IBX. baranlab.org

The reactivity of IBX can be modulated by the solvent. While its poor solubility is a limitation, using dimethyl sulfoxide (B87167) (DMSO) as a solvent allows for a broader range of oxidations. orientjchem.org In some cases, DMSO can participate in the reaction mechanism. For instance, in the oxidative cleavage of vicinal diols, an adduct between IBX and DMSO is believed to form initially. wikipedia.org

Alkynyliodonium Salts and Their Reactivity

Alkynyliodonium salts are another important class of hypervalent iodine compounds that can be accessed from precursors related to this compound. These salts are valuable reagents in organic synthesis, acting as electrophilic alkyne sources for the transfer of an alkyne group to a nucleophile.

Derivatives of 2-iodosobenzoic acid (IBA), the reduced form of IBX, can be used to prepare alkynyliodonium salts. nih.gov For example, IBA derivatives containing various ligands can be synthesized, and these can then be used in reactions such as decarboxylative alkynylation. nih.gov These reactions highlight the versatility of the hypervalent iodine scaffold derived from 2-iodobenzoic acid in facilitating a range of chemical transformations beyond oxidation.

Carbon-Carbon Bond Forming Reactions

While renowned as a precursor for oxidizing agents, this compound itself can participate directly in carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions Utilizing this compound

The iodine substituent of this compound makes it an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing carboxylic acid group can influence the reactivity of the C-I bond.

The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. While specific, detailed examples of Negishi couplings utilizing this compound are not extensively documented in the provided search results, the general principles of this reaction are well-established.

In a typical Negishi coupling involving this compound, the reaction would proceed via a standard catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The presence of the carboxylate group in this compound could potentially influence the reaction by coordinating to the metal center or by affecting the electronic properties of the aryl iodide. The specific reaction conditions, such as the choice of catalyst, ligand, and solvent, would be crucial for achieving a successful coupling.

Cyclization Reactions Initiated by this compound Derivatives

The ortho-relationship of the iodo and ester groups in this compound derivatives provides a powerful template for intramolecular and intermolecular cyclization reactions to form various fused heterocyclic systems.

Phthalides, or isobenzofuranones, are structural motifs present in many natural products and biologically active compounds. researchgate.net A highly efficient method for synthesizing phthalides involves the cobalt-catalyzed cyclization of methyl 2-iodobenzoates with aldehydes. chemicalbook.insigmaaldrich.comnih.govchemdad.comsigmaaldrich.com This reaction typically uses a cobalt complex, such as [CoI₂(dppe)] (where dppe is 1,2-bis(diphenylphosphino)ethane), in the presence of a reducing agent like zinc powder. nih.govresearchgate.net The method is compatible with a wide range of aromatic and aliphatic aldehydes and tolerates various functional groups. nih.govresearchgate.net Furthermore, the use of chiral bidentate phosphine (B1218219) ligands, like (S,S)-dipamp, allows for the asymmetric synthesis of phthalides with high enantiomeric excess. nih.govresearchgate.net

Table 3: Cobalt-Catalyzed Cyclization of Methyl this compound (1a) with Various Aldehydes (2a-p) nih.gov

Aldehyde Product Yield (%) ee (%)*
Benzaldehyde (2a) 3a 95 98
4-Methylbenzaldehyde (2b) 3b 93 96
4-tert-Butylbenzaldehyde (2c) 3c 92 96
4-Chlorobenzaldehyde (2f) 4d 89 90
4-(Trifluoromethyl)benzaldehyde (2g) 4e 81 70
Heptanal (2n) 3n 78 N/A
Butyraldehyde (2o) 3o 65 N/A

*Enantiomeric excess (ee) was determined for reactions using the chiral catalyst [CoI₂{(S,S)-dipamp}]. N/A = Not Applicable/Not Reported. Data adapted from Chang, H.-T., et al. (2008). nih.gov

Other methods for phthalide (B148349) synthesis from 2-iodobenzoates include iodine-magnesium exchange reactions. researchgate.netwalisongo.ac.idlookchem.com

Phthalazinone derivatives are a class of nitrogen-containing heterocycles with significant biological and pharmaceutical activities. yok.gov.tr A synthetic strategy for these compounds starts with ethyl this compound. The initial step is a Sonogashira coupling to introduce an alkyne at the 2-position, followed by conversion of the ester group to a hydrazide. The resulting 2-ethynylbenzohydrazide can then undergo cyclization to form the phthalazinone ring system. yok.gov.trmetu.edu.tr This methodology allows for the introduction of various substituents on the final phthalazinone structure. yok.gov.tr Another approach involves the palladium-catalyzed cascade hydrazinocarbonylation of substrates like 1,2-diiodobenzene (B1346971) or methyl-2-iodobenzoate with hydrazine (B178648) derivatives and carbon monoxide. researchgate.net

The this compound scaffold is also a precursor for the synthesis of other important nitrogen heterocycles like indoles and quinoxalines.

Indole (B1671886) Synthesis: Indole is a fundamental heterocyclic structure found in numerous natural products and pharmaceuticals. nordmann.globalbhu.ac.in One synthetic route to indole derivatives begins with the Sonogashira coupling of methyl this compound. mdpi.com The resulting alkyne can undergo further transformations, such as a Curtius rearrangement and an aza-Wittig reaction, followed by ring closure to construct the indole nucleus fused to another ring system. mdpi.com

Quinoxaline (B1680401) Synthesis: While direct synthesis from this compound is less commonly cited, the functional groups of this compound can be manipulated to build precursors for quinoxaline synthesis. Quinoxalines are typically formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Starting from this compound, a series of reactions could potentially be designed to generate the required ortho-diamine or dicarbonyl functionality on a coupled fragment, leading to the quinoxaline ring system.

The phenanthridinone core is a key structural motif in various alkaloids and pharmacologically active molecules. bohrium.com Several palladium-catalyzed methods have been developed to construct this scaffold using this compound derivatives.

One efficient protocol involves the palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids. thieme-connect.com This reaction proceeds via C-H bond activation and can be achieved with very low catalyst loadings in water. thieme-connect.com Another approach is the palladium-catalyzed annulation of arynes (generated from precursors like 2-(trimethylsilyl)aryl triflates) with 2-halobenzamides, including derivatives of 2-iodobenzoic acid. acs.org This method forms the phenanthridinone ring system in a single step through simultaneous C-C and C-N bond formation. acs.org Furthermore, palladium/norbornene cooperative catalysis has been used for the synthesis of aminated phenanthridinones from ortho-iodobenzamides. bohrium.com

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
Methyl this compound
Ethyl this compound
2-Iodobenzoic acid
Methyl 5-bromo-2-iodobenzoate
Phthalide
Isobenzofuranone
Phthalazinone
2-Ethynylbenzohydrazide
Indole
Quinoxaline
Phenanthridinone
Stannane (B1208499)
Organostannane
Tributyltin
2-(Tributylstannyl)thiophene (B31521)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
[1,2-Bis(diphenylphosphino)ethane]cobalt(II) iodide ([CoI₂(dppe)])
(1S,2S)-(+)-Bis[2-methoxyphenyl]phenylphosphino)ethane ((S,S)-dipamp)
Zinc
Lithium chloride
Diethylamine
Boronic acid
2-(Trimethylsilyl)acetylene
1-Octyne
N-Aryl-2-aminopyridine
2-(Trimethylsilyl)aryl triflate
Norbornene
Carbon monoxide

Carbon-Heteroatom Bond Forming Reactions

This compound serves as a versatile substrate in cross-coupling reactions for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are fundamental in organic synthesis, providing pathways to a wide array of functionalized molecules. The reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in reactions typically catalyzed by transition metals like copper and palladium.

C-N Bond Formations

The construction of C-N bonds using this compound often employs methodologies like the Ullmann condensation and the Buchwald-Hartwig amination. These reactions are crucial for the synthesis of N-aryl compounds.

The Ullmann condensation, a classic copper-catalyzed reaction, can be used to couple this compound esters with various amines. chemscene.comwikipedia.org For instance, a one-pot synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones involves the CuI-catalyzed reaction of a this compound ester with 2-aminopyridine (B139424) derivatives. nih.gov This process proceeds through an initial Ullmann-Goldberg type coupling followed by an intramolecular cyclization. nih.gov The reaction mechanism is proposed to involve the oxidative addition of the copper(I) catalyst to the this compound, followed by interaction with the amine and subsequent reductive elimination to form the C-N bond. nih.gov The use of ultrasound has been shown to assist this transformation, leading to good product yields. nih.gov

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, represent a powerful alternative for C-N bond formation. ucl.ac.uksigmaaldrich.com These reactions are known for their broad substrate scope and high functional group tolerance. ucl.ac.uk While specific examples detailing the Buchwald-Hartwig amination of this compound are part of a broader class of aryl halide aminations, the principles apply. These reactions typically utilize a palladium catalyst in conjunction with a phosphine ligand and a base to couple the aryl iodide with an amine. ucl.ac.ukias.ac.in The choice of ligand is critical to prevent the formation of unreactive palladium-iodide dimers and to facilitate the catalytic cycle. ucl.ac.uk

Table 1: Examples of C-N Bond Forming Reactions with this compound Derivatives

Amine Substrate Catalyst System Solvent Conditions Product Type Yield (%)
2-Aminopyridine CuI / Cs₂CO₃ DMSO Ultrasound 11H-pyrido[2,1-b]quinazolin-11-one 51-93
Quinolin-2-amine CuI / Cs₂CO₃ DMSO Ultrasound Benzo[h]pyrido[2,1-b]quinazolin-15-one Good
Thiazol-2-amine CuI / Cs₂CO₃ DMSO Ultrasound Thiazolo[3,2-a]quinazolin-5-one Mediocre

Data sourced from studies on Ullmann-Goldberg type coupling-cyclization reactions. nih.gov

C-O Bond Formations

The formation of C-O bonds, particularly for the synthesis of diaryl ethers, is another important application of this compound. The Ullmann ether synthesis is a traditional method for this transformation, typically requiring copper catalysis. mdpi.comacs.org

Modern variations of the Ullmann condensation allow for the O-arylation of phenols with aryl iodides like this compound under milder conditions. mdpi.comnih.gov Research has shown that a catalyst system composed of copper(I) iodide (CuI) and a suitable ligand, such as picolinic acid or (2-pyridyl)acetone, in the presence of a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is highly effective. nih.govorganic-chemistry.org These methods exhibit good functional group tolerance and are capable of synthesizing sterically hindered diaryl ethers. nih.gov The choice of solvent and base is critical; for example, DMSO and K₃PO₄ have been shown to be a more effective combination than dioxane and Cs₂CO₃ for certain challenging couplings. nih.gov A ligand-free copper catalyst system has also been developed for the selective O-arylation of phenols over aliphatic alcohols. rsc.org

In a related synthetic application, the Kharasch-Sosnovsky reaction has been used to synthesize new alkenyl iodobenzoate derivatives. This reaction involves the allylic C-H bond oxidation of alkenes with tert-butyl iodobenzoperoxoate, catalyzed by copper salts like CuI, to form allylic esters such as cyclohex-2-en-1-yl this compound. ias.ac.in

Table 2: Copper-Catalyzed C-O Bond Forming Reactions

Aryl Halide Alcohol/Phenol (B47542) Catalyst System Base Solvent Temperature (°C) Product Type
Aryl Iodide Phenol CuI / Picolinic Acid K₃PO₄ DMSO Mild Diaryl Ether
Aryl Iodide Phenol CuBr / (2-Pyridyl)acetone Cs₂CO₃ DMSO 80-120 Diaryl Ether
Aryl Iodide Alkyl Aryl Diol CuI / Picolinic Acid K₃PO₄ DMSO Mild Phenol Aryl Ether
Aryl Iodide Alkyl Aryl Diol CuI (ligand-free) NaOt-Bu - Mild Alkyl Aryl Ether
tert-Butyl 2-iodobenzoperoxoate Cyclohexene CuI - Acetonitrile Reflux Allylic Ester

Data compiled from various studies on Cu-catalyzed O-arylation and allylic oxidation. ias.ac.innih.govorganic-chemistry.orgrsc.org

C-S Bond Formations

The synthesis of aryl thioethers through C-S bond formation is readily achieved by coupling this compound with thiols. Both copper and palladium-based catalytic systems have been developed for this purpose.

Copper-catalyzed S-arylation is a well-established method. nih.gov Ligand-free systems using copper(I) iodide have proven effective for the coupling of aryl iodides with thiophenols under relatively mild conditions, tolerating a range of functional groups. organic-chemistry.org The reaction can proceed cleanly in polar solvents like NMP or even under solvent-free conditions. organic-chemistry.org For more complex substrates, such as heterocyclic thiols like 2-mercaptobenzimidazole, a CuI/1,10-phenanthroline catalytic system has been used to achieve selective S-arylation over N-arylation. researchgate.net In some cases, the reaction proceeds via a domino process, such as the Cu(I)-catalyzed C-S coupling/amidation of methyl this compound with cyclic thioureas to form aza[2,1-b] nih.govresearchgate.net-benzothiazinones. researchgate.net

Palladium-catalyzed thioetherification offers an alternative route. For example, palladium complexes with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can catalyze the cross-coupling of alkenyl or aryl halides with thiols in high yields. researchgate.net These methods are valued for their broad scope and functional group tolerance. researchgate.net

Table 3: C-S Bond Forming Reactions with this compound Derivatives

Thiol Substrate Catalyst System Base Solvent Conditions Product Type
Thiophenol CuI (ligand-free) K₂CO₃ or NEt₃ NMP/DMF/DMA 100 °C Diaryl Thioether
2-Mercaptobenzimidazole CuI / 1,10-Phenanthroline - - 120 °C S-Aryl-2-mercaptobenzimidazole
Cyclic Thiourea Cu(I) - - - Aza[2,1-b] nih.govresearchgate.net-benzothiazinone
Various Thiols Pd-dppf - - - Aryl Thioether

Data from studies on copper and palladium-catalyzed C-S cross-coupling. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.net

Radical Processes Involving this compound Species

This compound and its derivatives are actively involved in various radical reactions. A key example is its formation during radical trifluoromethylation reactions using hypervalent iodine reagents like the Togni-II reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). rsc.org The single-electron reduction of the Togni-II reagent, often by a Cu(I) complex, generates a trifluoromethyl radical (•CF₃) and copper(II) this compound. rsc.org This process can be part of a catalytic cycle for the difunctionalization of alkenes. rsc.org

Similarly, in photoredox catalysis, sodium this compound can act as a reductive quencher of an excited photocatalyst. nih.gov This generates a 2-iodobenzoyloxyl radical, which can initiate further reactions by abstracting a hydrogen atom from a substrate. cardiff.ac.uk For instance, this strategy has been used for the alkynylation of aldehydes. cardiff.ac.uk

The aryl radical derived from this compound can also participate in cyclization reactions. Radicals generated from methyl this compound are known to abstract hydrogen atoms from thiols, although this process can be slow due to the stability of the radical. ucl.ac.ukucl.ac.uk Non-thermal plasmas have also been shown to initiate the radical dehalogenation of this compound to benzoate (B1203000) in good yields. rsc.org Furthermore, radical cascade reactions involving the addition of radicals to alkynes followed by elimination of this compound from an intermediate are known. mdpi.comrsc.org This highlights the role of the this compound group as a leaving group in radical processes. rsc.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical consideration, particularly in the synthesis of chiral molecules.

An important example is the cobalt-catalyzed asymmetric cyclization of methyl this compound with aromatic aldehydes to produce chiral phthalides. sigmaaldrich.com By employing a cobalt catalyst with a chiral bidentate phosphine ligand, such as (S,S)-dipamp, (S)-phthalides can be obtained in high yields and with high enantiomeric excess (up to 98% ee). researchgate.net This demonstrates that the this compound scaffold can be effectively utilized in enantioselective transformations to construct stereogenic centers with excellent control.

In other contexts, such as the palladium-catalyzed γ-C(sp³)-H arylation of alkylamines with 2-iodobenzoic acid, the ortho-carboxylate group plays a crucial role in facilitating the C-C bond reductive elimination from a Pd(IV) intermediate, influencing the reaction's feasibility and selectivity. nih.gov While this study focuses on the mechanistic role rather than creating a new stereocenter, it underscores how the structure of the this compound reactant dictates the reaction pathway and, by extension, can influence stereoselectivity in related asymmetric variants.

Applications of 2 Iodobenzoate in Advanced Organic Synthesis

Catalysis and Reagent Design

The structural features of 2-iodobenzoate make it an excellent platform for developing sophisticated catalytic systems and efficient chemical reagents. Its derivatives are instrumental in creating both metal-based catalysts with tailored ligands and metal-free hypervalent iodine reagents.

Esters of 2-iodobenzoic acid, such as ethyl this compound, are key precursors in the multistep synthesis of complex ligands for transition metal catalysts. otago.ac.nz These ligands are designed to coordinate with metals like copper, nickel, and palladium to create catalysts for a variety of chemical reactions. otago.ac.nziastate.edunih.gov For instance, research has focused on synthesizing heterobimetallic complexes for use in Negishi coupling reactions, with the catalytic activity being influenced by the specific phosphine (B1218219) ligands derived from these precursors. iastate.edu

In Stille coupling reactions, which form carbon-carbon bonds, palladium complexes featuring ligands derived from methyl-2-iodobenzoate have been studied. acs.org Phosphorus dendrimers functionalized with these ligands act as multicenter homogeneous catalysts, showing high efficiency. acs.orgresearchgate.net For example, the Stille coupling of methyl-2-iodobenzoate with 2-(tributylstannyl)thiophene (B31521) proceeds significantly faster with a dendrimer-palladium complex compared to the standard (Ph₃P)₂PdCl₂ catalyst. acs.org Furthermore, ligands derived from this compound have been incorporated into iridium complexes, which have shown enhanced thermal stability and selectivity in enantioselective allylic substitution reactions compared to catalysts with more common ligands like cyclooctadiene (cod). orgsyn.org

A notable application involves the use of a newly developed pyridine-based ligand in conjunction with a palladium catalyst for meta-C–H activation, where methyl this compound serves as a coupling partner. nih.gov This strategy allows for the late-stage diversification of heterocyclic structures relevant to medicinal chemistry. nih.gov The unique redox properties of certain ligand scaffolds derived from this compound precursors can also sustain the controlled generation of radicals in copper-catalyzed reactions. rsc.org

Table 1: Examples of Catalytic Systems Derived from this compound Precursors

Precursor Catalyst/Ligand Type Metal Application
Ethyl this compound Phosphine Ligands Nickel, Copper Hydrogen Evolution Reaction (HER)
Ethyl this compound Phosphine Ligands Heterobimetallic Negishi Coupling
Methyl this compound Iminophosphine Ligands on Dendrimers Palladium Stille Coupling
This compound Derivative Dbcot Ligand Iridium Allylic Substitution
Methyl this compound Coupling Partner with Pyridine (B92270) Ligand Palladium meta-C–H Arylation

Recyclable Hypervalent Iodine Reagents derived from this compound

2-Iodobenzoic acid is a fundamental precursor for the synthesis of 2-iodylbenzoic acid (IBX), a widely used hypervalent iodine(V) oxidizing agent. wikipedia.orgpsu.edu IBX is valued for its mild and selective oxidation of alcohols to aldehydes and ketones. psu.edu However, the practical application of IBX is hampered by its insolubility in common organic solvents and its potentially explosive nature. acs.org

To overcome these limitations, research has focused on modifying the IBX structure. One successful strategy involves the preparation of IBX-esters from the corresponding this compound esters. acs.orgresearchgate.net These esters, such as methyl 2-iodoxybenzoate, exhibit improved solubility and stability while retaining the oxidizing properties of IBX. acs.org They have a pseudobenziodoxole structure, which contributes to their enhanced solubility by disrupting the polymeric nature of IBX. acs.org

A significant advancement in creating sustainable and user-friendly oxidizing agents is the development of polymer-supported IBX reagents. researchgate.net These recyclable reagents are typically prepared by coupling 2-iodobenzoic acid to a polymer resin, such as polystyrene, followed by oxidation of the iodine center. researchgate.netresearchgate.net Polymer-supported IBX amides and esters have proven to be mild and efficient oxidants for a range of alcohols. researchgate.netresearchgate.net The key advantage of these solid-supported reagents is the ease of separation from the reaction mixture; the spent reagent (the reduced this compound resin) can be recovered by simple filtration, re-oxidized back to the active hypervalent iodine state, and reused multiple times with minimal loss of activity. researchgate.netebi.ac.uk This approach not only simplifies product purification but also addresses the issue of stoichiometric waste generated in reactions using non-recyclable reagents. nsf.gov

Synthesis of Complex Molecular Architectures

The reactivity of this compound and its esters makes them invaluable starting materials for the assembly of complex organic molecules, including various heterocyclic systems and precursors for biologically active compounds.

This compound derivatives are extensively used in palladium-catalyzed reactions to construct isocoumarin (B1212949) frameworks. The synthesis often involves a Sonogashira coupling of methyl this compound or 2-iodobenzoic acid with terminal alkynes, followed by an intramolecular cyclization (annulation). researchgate.netsci-hub.se This method provides a direct, one-pot route to 3-substituted isocoumarins. researchgate.net Variations of this methodology, including using different palladium catalysts, copper co-catalysts, and reaction conditions like ultrasound assistance, have been developed to synthesize a variety of isocoumarin derivatives, such as those with 3,4-diyne substitutions. nih.govclockss.org

The synthesis of the pyrroloacridine skeleton, a core structure in several marine alkaloids, has also been achieved using this compound. researchgate.netresearchgate.net One synthetic strategy involves a Negishi coupling reaction. In this approach, an organozinc compound prepared from ethyl this compound is coupled with a functionalized pyrrolo[3,4-c]quinolin-1-one. researchgate.netresearchgate.net This key step is followed by a base-mediated annulation to construct the ABCD ring system of alpkinidine, a pyrroloacridine alkaloid. researchgate.net

Table 2: Synthesis of Heterocycles Using this compound Derivatives

Target Heterocycle This compound Derivative Key Reaction Description
Isocoumarins 2-Iodobenzoic acid or Methyl this compound Sonogashira Coupling / Annulation Pd-catalyzed reaction with terminal alkynes to form the isocoumarin ring. researchgate.netsci-hub.se
3,4-Diyne Substituted Isocoumarins Methyl this compound Pd/C-Cu Catalyzed Cross-Coupling Ultrasound-assisted, three-step synthesis involving cross-coupling and electrophilic cyclization. nih.gov
Pyrroloacridines Ethyl this compound Negishi Coupling / Annulation Formation of an organozinc reagent followed by coupling and base-mediated cyclization to form the core structure. researchgate.netresearchgate.net

Precursors for Natural Product Synthesis and Analogues

Methyl this compound serves as a starting material for the synthesis of natural products and their analogues. A significant example is its role as a precursor in the preparation of kibdelone C. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The key step in this synthetic pathway is the microbial dihydroxylation of methyl this compound. This biocatalytic transformation produces a nonracemic iodocyclohexene carboxylate intermediate, which is a chiral building block essential for the subsequent construction of the complex kibdelone C molecule. sigmaaldrich.comchemicalbook.com This approach highlights the integration of chemical synthesis and biocatalysis to access complex molecular targets.

This compound derivatives are versatile starting materials for synthesizing advanced intermediates used in the pharmaceutical industry. lookchem.comtradeindia.com Their utility stems from the ability to be readily modified and incorporated into larger, more complex molecular structures. lookchem.com

A notable class of intermediates are 3-amino-5-halo-2-iodobenzoates. A practical, scalable synthetic route has been developed starting from commercially available 2-aminobenzoates. x-mol.netresearchgate.net The synthesis involves nitration at the C3 position, followed by a Sandmeyer reaction to convert the C2-amino group into an iodide, and finally, reduction of the nitro group to afford the target 3-amino-5-halo-2-iodobenzoate. x-mol.netresearchgate.net These compounds are valuable precursors for building biologically active molecules. researchgate.net

Furthermore, methyl this compound is used in the preparation of various complex organic molecules that serve as pharmaceutical intermediates. sigmaaldrich.comlookchem.com These include:

N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones : Synthesized for their potential applications in medicinal chemistry. chemicalbook.comlookchem.com

(E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester : A complex molecule designed for the development of new pharmaceutical agents. chemicalbook.comlookchem.com

5-Glyoxylamido-anthranilates : Prepared via palladium-catalyzed aminocarbonylation of ethyl 2-substituted 5-iodobenzoates, these compounds have been investigated as potential anticancer agents. researchgate.net

2-(4-hydroxyphenoxy)benzamide derivatives : Synthesized from methyl this compound via an Ullmann reaction followed by amination and oxidation. mdpi.com

The synthesis of spirocyclic lactones has also been achieved through the reaction of an arylmagnesium intermediate, generated from ethyl this compound, with benzocyclobutenones. rsc.org These routes demonstrate the importance of this compound as a foundational component in constructing diverse and functional molecules for pharmaceutical research.

Functional Group Transformations Mediated by this compound Derivatives

Derivatives of this compound are central to a class of hypervalent iodine reagents that have become indispensable tools in modern organic synthesis for mediating a wide array of functional group transformations. These reagents are prized for their mild reaction conditions, high selectivity, and broad functional group tolerance, offering significant advantages over many traditional metal-based oxidants. The most prominent among these are 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), both of which are derived from 2-iodobenzoic acid and serve as powerful oxidizing agents. nih.govresearchgate.net

Oxidations with 2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that is readily prepared by the oxidation of 2-iodobenzoic acid with common oxidants such as Oxone. orientjchem.orgorientjchem.org Despite its discovery over a century ago, its synthetic utility was largely overlooked due to its insolubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgorientjchem.orggaylordchemical.com IBX has since emerged as a highly versatile oxidant for numerous functional group transformations. eurekaselect.com

A primary application of IBX is the oxidation of alcohols to carbonyl compounds. researchgate.net This transformation is typically conducted at room temperature and is highly efficient for converting primary alcohols to aldehydes and secondary alcohols to ketones without the common issue of over-oxidation to carboxylic acids. orientjchem.orgorientjchem.org A key advantage of IBX is its chemoselectivity; it tolerates a variety of sensitive functional groups, including amines, esters, and carboxylic acids. orientjchem.orggaylordchemical.com This makes it particularly valuable for the oxidation of amino alcohols to the corresponding amino carbonyl compounds. orientjchem.orgresearchgate.net Furthermore, IBX can oxidize 1,2-diols (glycols) without causing cleavage of the carbon-carbon bond. orientjchem.orgresearchgate.net

IBX is effective in oxidizing positions alpha to carbonyl groups, enabling the synthesis of α,β-unsaturated carbonyl compounds from saturated ones. orientjchem.orgresearchgate.net The mechanism for the functionalization of the α-position of carbonyl compounds is believed to proceed through a hypervalent iodine(III) enolate intermediate. wikipedia.org Silyl enol ethers also undergo oxidation when treated with IBX. orientjchem.orgresearchgate.net Beyond carbonyls, allylic and benzylic C-H bonds are also susceptible to oxidation by IBX, providing a direct route to functionalize these activated positions. orientjchem.orgorientjchem.org

The reaction of phenols with IBX is dependent on the electronic nature of the substituents on the aromatic ring. Phenols bearing electron-donating groups typically undergo double oxidation at room temperature to afford ortho-quinones. orientjchem.orgresearchgate.net Conversely, phenols with electron-withdrawing groups are generally resistant to oxidation under the same conditions. orientjchem.org The mechanism of phenol (B47542) oxidation is initiated by the formation of an aryloxyiodonium(III) intermediate. wikipedia.org

The utility of IBX extends to other important transformations. It can facilitate the oxidative cleavage of inert aryl C-N bonds in N-aryl amides to produce primary amides, a reaction that is notably metal-free. nih.govorganic-chemistry.org IBX is also employed for the conversion of oximes back to their parent carbonyl compounds (oxidative deoximation) and for the deprotection of thioacetals. researchgate.netorganic-chemistry.org

Table 1: Scope of IBX-Mediated Oxidations

Substrate Type Product Type Key Features & Selectivity Citations
Primary Alcohols Aldehydes No over-oxidation to carboxylic acids. orientjchem.orgorientjchem.org
Secondary Alcohols Ketones Mild, room temperature conditions. orientjchem.orgorientjchem.org
Amino Alcohols Amino Carbonyls Tolerates amine functionality. orientjchem.orgresearchgate.net
1,2-Diols α-Hydroxy Ketones No glycol cleavage. orientjchem.orgresearchgate.net
Carbonyl Compounds α,β-Unsaturated Carbonyls Oxidation at the α-position. orientjchem.orgresearchgate.net
Phenols (electron-rich) o-Quinones Double oxidation. orientjchem.orgresearchgate.net
Allylic/Benzylic C-H Carbonyls Oxidation of activated C-H bonds. orientjchem.orgorientjchem.org
N-Aryl Amides Primary Amides Cleavage of C(aryl)-N bond. nih.govorganic-chemistry.org
Oximes Carbonyl Compounds Oxidative deoximation. researchgate.netorganic-chemistry.org

Oxidations with Dess-Martin Periodinane (DMP)

Dess-Martin periodinane (DMP) is another hypervalent iodine(V) reagent derived from 2-iodobenzoic acid. wikipedia.org The acetate (B1210297) ligands attached to the central iodine atom render DMP much more soluble in common organic solvents like dichloromethane (B109758) and chloroform (B151607) compared to its precursor, IBX, and also enhance its reactivity. wikipedia.orgwikipedia.org

DMP is renowned for the mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.org The reaction, known as the Dess-Martin oxidation, is typically fast, proceeds at room temperature and neutral pH, and often results in high yields. wikipedia.org The mechanism involves an initial ligand exchange between the alcohol and an acetate group on the periodinane, forming a diacetoxyalkoxyperiodinane intermediate. wikipedia.org A molecule of acetate then acts as a base to abstract a proton from the carbon bearing the hydroxyl group, which facilitates the collapse of the intermediate to the carbonyl product. wikipedia.org

A significant advantage of DMP is its exceptional chemoselectivity. wikipedia.org It can oxidize alcohols in the presence of many other sensitive functional groups that might be affected by other oxidants. Functional groups such as furan (B31954) rings, sulfides, vinyl ethers, and secondary amides are typically unaffected by DMP. wikipedia.orgenamine.net It is particularly effective for the oxidation of challenging substrates like allylic alcohols and α,β-unsaturated alcohols. wikipedia.orgenamine.net Furthermore, DMP can oxidize N-protected amino alcohols without causing epimerization at the adjacent stereocenter, a common problem with many other oxidation methods. wikipedia.orgenamine.net Compared to many chromium-based or DMSO-activated oxidations, the Dess-Martin oxidation offers simpler workup procedures and avoids the use of toxic heavy metals. wikipedia.orgwikipedia.org

Table 2: Research Findings on Dess-Martin Periodinane (DMP) Oxidations

Substrate Product Conditions Key Findings Citations
Primary Alcohols Aldehydes CH₂Cl₂, Room Temp. High yields, short reaction times, no over-oxidation. wikipedia.orgwikipedia.org
Secondary Alcohols Ketones CH₂Cl₂, Room Temp. Mild and efficient conversion. wikipedia.orgwikipedia.org
Allylic Alcohols α,β-Unsaturated Aldehydes/Ketones CH₂Cl₂, Room Temp. Overcomes difficulty associated with other oxidants. wikipedia.orgenamine.net
N-Protected Amino Alcohols N-Protected Amino Aldehydes/Ketones CH₂Cl₂, Room Temp. No epimerization observed. wikipedia.orgenamine.net
Multifunctional Substrates Selective Alcohol Oxidation CH₂Cl₂, Room Temp. Tolerates furans, sulfides, vinyl ethers, secondary amides. wikipedia.orgenamine.net

Other Functional Group Transformations

Beyond the direct oxidation capabilities of IBX and DMP, other derivatives of this compound have been developed for unique functional group transformations.

Bifunctional Reagents: Ethynylbenziodoxolones (EBXs), which are derived from this compound, have been utilized as bifunctional reagents in gold-catalyzed reactions. uni-heidelberg.de In these transformations, the EBX reagent provides both an electrophilic alkyne and a nucleophilic carboxylate group, enabling the atom-economical synthesis of complex, multi-substituted alkenes. uni-heidelberg.de

Trifluoromethylation: Certain derivatives of this compound serve as precursors to hypervalent iodine reagents capable of delivering a trifluoromethyl group to a variety of carbon, sulfur, and phosphorus-centered nucleophiles. orgsyn.org

Metal-Catalyzed Cross-Coupling: The iodine atom on the benzene (B151609) ring of this compound derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, allowing for further molecular elaboration. nih.gov

Synthesis of Heterocycles: this compound esters can undergo a metal-halogen exchange, and the resulting organometallic intermediate can be trapped with a ketone. Subsequent intramolecular cyclization provides a convergent route to 3,3-disubstituted phthalides (isobenzofuranones), which are structural motifs found in many natural products. researchgate.net

Spectroscopic and Structural Characterization of 2 Iodobenzoate Compounds

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography stands as a definitive tool for elucidating the three-dimensional arrangement of atoms within a crystal. For 2-iodobenzoate compounds, this technique has been instrumental in understanding their coordination behavior, the nature of hypervalent iodine, and the significant role of non-covalent interactions in their solid-state architectures.

Single Crystal X-ray Diffraction of this compound Coordination Polymers

Single crystal X-ray diffraction has been successfully employed to characterize a variety of coordination polymers incorporating the this compound ligand. These studies reveal how the this compound anion links metal centers to form extended one-, two-, or three-dimensional networks.

For instance, the reaction of hydrated copper(II) this compound with β-picoline or γ-picoline results in the formation of one-dimensional zig-zag coordination polymers, specifically [Cu(this compound)₂(β-picoline)₂(μ-H₂O)]n and [Cu(this compound)₂(γ-picoline)₂(μ-H₂O)]n, respectively. researchgate.net In these structures, water molecules act as bridging ligands, connecting the copper centers and facilitating the chain propagation. researchgate.net The crystal lattice of these polymers is further stabilized by various non-covalent interactions, including O-H⋯O and C-H⋯O hydrogen bonds, as well as C-H⋯π interactions. researchgate.net

Similarly, binuclear zinc(II) carboxylate complexes with the formula [Zn₂(2-IBA)₄L₂] (where 2-IBA is 2-iodobenzoic acid and L is a pyridine (B92270) derivative like 3-chloropyridine (B48278) or 4-ethylpyridine) have been synthesized and their structures determined by X-ray crystallography. researchgate.net Lanthanide complexes with this compound have also been a subject of study, leading to the characterization of their crystal structures and luminescence properties. 222.198.130researchgate.net For example, a series of heterotrimetallic dysprosium–manganese–sodium 12-metallacrown-4 compounds with various halogenated benzoate (B1203000) bridging anions, including this compound, have been synthesized and characterized using single-crystal X-ray analysis. researchgate.net

The resulting structures often exhibit complex topologies and are influenced by the choice of the metal ion, ancillary ligands, and reaction conditions. These coordination polymers are of interest for their potential applications in areas such as materials science and catalysis.

Structural Analysis of Hypervalent Iodine Derivatives (e.g., IBX-esters)

X-ray crystallography has been crucial in understanding the structure of hypervalent iodine compounds derived from this compound, such as 2-iodoxybenzoic acid esters (IBX-esters). These compounds are valuable oxidizing agents, and their stability and solubility are directly related to their solid-state structures. rsc.orgmdma.ch

Esters of 2-iodoxybenzoic acid (IBX-esters) are prepared by the oxidation of the corresponding this compound esters. nih.gov Single-crystal X-ray diffraction analysis reveals that these compounds possess a pseudobenziodoxole structure. acs.orgresearchgate.netrsc.org This structure arises from a strong intramolecular secondary bonding interaction between the iodine atom and the carbonyl oxygen of the ester group. mdma.chacs.org This intramolecular interaction partially disrupts the extensive intermolecular I···O interactions that are characteristic of the polymeric structure of 2-iodoxybenzoic acid (IBX), leading to improved solubility for the ester derivatives. acs.orgrsc.org

For example, the crystal structure of tert-butyl 2-iodoxybenzoate shows a unit cell with two independent molecules that form dimeric pairs through strong intermolecular I···O interactions. acs.orgrsc.org These dimers are then further linked into a polymeric motif. acs.orgrsc.org Within each molecule, an intramolecular I···O interaction is observed, forming the pseudo-benziodoxole ring. acs.orgrsc.org In contrast, the crystal structure of methyl 2-iodoxybenzoate grown from DMSO shows a dimeric structure where the iodine atom also interacts with the oxygen from a DMSO molecule. rsc.org

The structural data for various IBX-esters, including methyl, ethyl, and tert-butyl derivatives, have been reported, providing a basis for understanding their reactivity and physical properties. acs.org

Non-Covalent Interactions (e.g., Halogen Bonding) in this compound Structures

Non-covalent interactions, particularly halogen bonding, play a significant role in the supramolecular assembly of this compound-containing compounds. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor).

In the crystal structures of heteroleptic Cu(II) 2-iodobenzoates, halogen bonding between the iodine atoms of the this compound ligands is a recurring motif. researchgate.net For instance, in a series of complexes with the general formula [Cu₂(2-IBz)₄L₂] (where L is a substituted pyridine), I···I interactions are consistently observed. researchgate.net The energy of these halogen bonds has been estimated to be in the range of 1.3 to 4.3 kcal/mol. researchgate.net In some cases, other halogen bonding interactions, such as Cl···I contacts, are also present. researchgate.net

Similarly, in binuclear Zn(II) this compound complexes, specific non-covalent I⋯I interactions have been identified. researchgate.net The study of pentaiodobenzoate complexes of Zn(II) and Cu(II) has further highlighted the importance of both I···O and I···I halogen bonds in constructing their three-dimensional supramolecular architectures. mdpi.comscispace.com

Beyond metal complexes, halogen bonding also directs the assembly of organic co-crystals. For example, the co-crystallization of iodo-substituted benzoic acids with pyridine- and amino-pyrimidine-containing molecules results in extended one- and two-dimensional networks where hydrogen bonding and halogen bonding work in concert to control the final architecture. nih.gov In the structure of 4-nitrophenyl this compound, the molecules are linked into sheets by a combination of C—H⋯O hydrogen bonds and a two-center iodo–nitro interaction. iucr.org These interactions are crucial for crystal engineering and the design of new materials with desired properties. mdpi.comnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound compounds in solution. While one-dimensional NMR provides basic structural information, advanced two-dimensional techniques are often necessary for the complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for complex derivatives.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Elucidation

Two-dimensional (2D) NMR techniques are powerful methods for elucidating the complex structures of this compound derivatives. These experiments provide correlation information between different nuclei, allowing for the piecing together of molecular fragments.

COSY (Correlation Spectroscopy) : This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. It is fundamental in establishing the connectivity of the aromatic protons on the this compound ring system.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carboxyl carbon and the carbon atom bonded to the iodine. It also helps in connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are scalar-coupled. This information is valuable for determining the stereochemistry and conformation of molecules in solution.

While specific, detailed 2D NMR analyses exclusively for the parent this compound are not extensively documented in the provided search results, the application of these techniques is standard practice for the structural confirmation of its derivatives, such as the hydrazones of 2-iodobenzoic acid and various hypervalent iodine reagents. nih.govrsc.org For instance, the chemical structures of novel acylhydrazones derived from 2-iodobenzoic acid have been confirmed using ¹H NMR and ¹³C NMR, which would have been significantly aided by 2D NMR techniques for unambiguous assignments. nih.gov Similarly, the characterization of 2-iodoxybenzoate organosulfonates involved the use of ¹H and ¹³C NMR spectroscopy. rsc.org

Application of NMR to Understand Reaction Intermediates

NMR spectroscopy is not only used for the characterization of stable products but also as a powerful tool for mechanistic studies, including the detection and characterization of transient reaction intermediates.

In the context of reactions involving this compound derivatives, NMR has been used to monitor reaction progress and identify key intermediates. For example, in the study of vinylations using vinylbenziodoxolones (which contain a this compound leaving group), ¹H NMR was employed to follow the reaction and investigate the formation of intermediates. nih.gov Deuterium-labeling studies, analyzed by NMR, provided further mechanistic insights. nih.gov

Kinetic NMR studies of the reactions of these vinylbenziodoxolone reagents have allowed for the detection of minor amounts of key intermediates, helping to elucidate the reaction pathways. nih.gov Similarly, in the development of 2-iodo-N-isopropyl-5-methoxybenzamide as a catalyst for alcohol oxidation, the reaction was monitored by ¹H NMR spectroscopy. beilstein-journals.org This allowed for the observation of the gradual increase of the pentavalent iodine derivative and the presence of a small amount of a trivalent iodine intermediate during the reaction, providing valuable information about the catalytic cycle. beilstein-journals.org

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry is an indispensable analytical technique for the structural confirmation of this compound compounds. It provides precise information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for verifying the molecular weight and deducing the structure of a compound. scienceready.com.aunih.gov

In the mass spectrum of 2-iodobenzoic acid, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight of approximately 248 g/mol . nih.govnist.gov The presence of iodine is often confirmed by its monoisotopic nature (100% 127I), which simplifies the spectrum compared to compounds containing chlorine or bromine that have significant M+2 isotope peaks. docbrown.info Electron ionization (EI) is a common method used to generate ions, which can then be analyzed. rsc.org

Fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk For 2-iodobenzoic acid, common fragments observed in the mass spectrum include peaks corresponding to the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45), leading to the formation of an iodophenyl cation. miamioh.edu A notable peak can be seen at m/z 231, which corresponds to the loss of a hydroxyl group from the parent molecule. nih.gov Further fragmentation can lead to ions at m/z 76 and m/z 50, which are characteristic of the benzene (B151609) ring. nih.gov

For esters of 2-iodobenzoic acid, such as methyl this compound, the fragmentation pattern will show the loss of the alkoxy group. libretexts.org For instance, methyl this compound would be expected to show a fragment corresponding to the loss of a methoxy (B1213986) radical (-OCH₃), in addition to fragments characteristic of the 2-iodobenzoyl structure. nih.govnist.gov The mass spectrum of methyl this compound shows a top peak at m/z 231 and a second highest peak at m/z 262, which is the molecular ion peak. nih.gov

High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is particularly useful in distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). ebi.ac.uk Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been successfully employed for the selective identification of organic iodine compounds, including 2-iodobenzoic acid, in complex mixtures. ebi.ac.uk

Beyond simple structural confirmation, mass spectrometry is a powerful tool for gaining mechanistic insights into reactions involving this compound compounds. By analyzing the intermediates and products of a reaction, it is possible to deduce the pathways through which the reaction proceeds. For example, in studies of the degradation of certain compounds, mass spectrometry can help identify the breakdown products, providing clues about the degradation mechanism. rsc.org

Table 1: Mass Spectrometry Data for 2-Iodobenzoic Acid and Related Compounds

Compound Name Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Iodobenzoic Acid 248 231, 203, 127, 76, 50
Methyl this compound 262 231, 104, 76
Methyl 2-iodo-5-nitrobenzoate 307 276

Source: nih.govrsc.orgnih.gov

Infrared and Ultraviolet-Visible Spectroscopy in Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound compounds. drawellanalytical.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes vibrations of the chemical bonds. uobabylon.edu.iq The IR spectrum of 2-iodobenzoic acid exhibits several characteristic absorption bands. A prominent and distinct peak is observed in the region of 1710-1780 cm⁻¹, which corresponds to the C=O stretching vibration of the carboxylic acid group. chegg.com The broad absorption band typically seen for the O-H stretch of a carboxylic acid is also present, usually in the range of 2500-3300 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. orgchemboulder.com The C-I bond also has a characteristic stretching frequency, though it appears at lower wavenumbers, typically below 600 cm⁻¹.

For esters of 2-iodobenzoic acid, such as methyl this compound, the C=O stretch of the ester group appears at a slightly different frequency than that of the carboxylic acid, typically in the range of 1715-1730 cm⁻¹ for α,β-unsaturated esters. orgchemboulder.com The characteristic C-O stretching bands for esters are also observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com For instance, in a derivative like methyl 2-iodo-5-nitrobenzoate, characteristic peaks for the nitro group (N-O asymmetric and symmetric stretches) would also be present around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. rsc.orgorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. bspublications.net

2-Iodobenzoic acid and its derivatives contain a benzene ring, which is a chromophore that absorbs in the UV region. The presence of the carboxyl and iodo substituents on the benzene ring influences the exact position and intensity of the absorption bands. Generally, aromatic compounds exhibit strong absorptions due to π to π* transitions. masterorganicchemistry.com For comparison, sodium benzoate has a λmax at 224 nm. researchgate.net The extended system of conjugated pi bonds in these molecules causes them to absorb light in the UV range. libretexts.org The specific λmax can be influenced by the solvent used for the measurement. uobabylon.edu.iq

The UV spectra of various aryl-iodonium compounds have been studied, revealing that the electronic transitions are sensitive to the substitution on the aromatic rings. pjsir.org For instance, conjugation of the carbonyl group with the aromatic ring in this compound and its esters leads to characteristic absorption maxima. masterorganicchemistry.com

Computational and Theoretical Investigations of 2 Iodobenzoate Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to elucidate the reaction mechanisms involving 2-iodobenzoate and its derivatives.

DFT calculations have been instrumental in understanding the copper-catalyzed cross-coupling of bromozinc-difluorophosphonate with iodobenzoates. ub.edu These studies have shown that the Zn(II) byproduct formed during the reaction can remain attached to the catalyst, acting as an anchor for the benzoate (B1203000) moiety. This allows the reaction to proceed for both ortho- and para-substituted iodobenzoates. ub.edu The calculated Gibbs energy barriers for substrates like methyl this compound and 1-((2-iodophenyl)diazenyl)piperidine were found to be very similar, which aligns with experimental observations. ub.edu

In the context of trifluoromethylation reactions, DFT studies have helped to propose and validate reaction mechanisms. For instance, in the oxy-trifluoromethylation of alkenes, it was suggested that this compound, derived from the trifluoromethylating agent, can act as a nucleophile. jst.go.jp Mechanistic studies, including DFT calculations, have also clarified the role of chelation in accelerating and controlling certain trifluoromethylation reactions. jst.go.jp

Furthermore, DFT has been used to investigate the mechanism of palladium-catalyzed Heck-Mizoroki reactions. researchgate.net For the intramolecular reaction forming indole (B1671886) derivatives from N-allyl-2-iodo-N-methylaniline, oxidative addition was identified as the rate-determining step. researchgate.net In phosphine-free Heck reactions using a diethanolamine (B148213) palladium(0) complex, DFT studies revealed two possible mechanisms for the oxidative addition of iodobenzene. researchgate.net One pathway involves a nucleophilic attack of palladium on the iodine atom, while the other, more favorable mechanism, begins with a nucleophilic attack on the benzene (B151609) ring. researchgate.net

DFT calculations have also been employed to study the stereoselectivities of reactions. For example, in the N-heterocyclic carbene (NHC)-catalyzed [2+2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes, DFT was used to determine that the cycloaddition step is both the rate- and stereoselectivity-determining step. rsc.org

Molecular Dynamics Simulations to Elucidate Chemical Processes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are often difficult to observe experimentally. nih.govaps.orgnih.gov While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of MD are broadly applicable to understanding its behavior in solution or in complex environments. nih.govnih.govmdpi.com

MD simulations can be used to investigate the aggregation propensity of small molecules. nih.gov For a molecule like this compound, MD could predict its tendency to self-associate in different solvents. nih.gov These simulations can also be used to understand structure-aggregation relationships, identifying chemical modifications that might alter its aggregation behavior. nih.gov

In the context of reactions, MD simulations can reveal the role of the solvent and other environmental factors on the chemical process. epfl.ch For instance, in a complex reaction mixture, MD can help to understand the solvation environment and the competition between different non-covalent interactions. epfl.ch For reactions involving this compound, MD could provide insights into how the solvent molecules arrange around the reactants and how this arrangement influences the reaction pathway.

Furthermore, multiresolution MD simulations, which combine coarse-grained and atomistic models, can be used to study the conformational dynamics of large systems, such as enzymes that might interact with this compound or its derivatives. nih.gov These simulations can reveal how the protein's flexibility facilitates ligand access to the active site. nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis. doi.orgresearchgate.net These methods can calculate properties such as infrared (IR), Raman, and UV-vis spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. doi.org

For a molecule like this compound, quantum chemical calculations can predict its vibrational frequencies, which correspond to the peaks in its IR and Raman spectra. doi.org By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and assign the observed vibrational bands to specific molecular motions.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. doi.org This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-vis) of molecules. doi.orgresearchgate.net These calculations can help to understand the electronic transitions responsible for the observed absorption bands and how they are affected by the solvent environment. doi.org For instance, TD-DFT was used to study the speciation of 2-iodobenzoic acid and 2-iodosobenzoic acid in a wide range of pH values, revealing the opening of the iodoxol ring upon deprotonation to 2-iodosobenzoate. researchgate.net

Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and halogen bonding, play a crucial role in determining the structure and properties of molecular systems in the solid state and in solution. scispace.com Computational modeling provides a powerful means to investigate and quantify these interactions.

In the context of this compound, halogen bonding is a particularly important non-covalent interaction due to the presence of the iodine atom. Theoretical methods, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, have been used to examine the role of halogen bonding in the structures of copper(II) this compound complexes. researchgate.net These studies have confirmed the presence of bond critical points for intermolecular interactions and have allowed for the estimation of the strength of these contacts. researchgate.netresearchgate.net

The energy of halogen bonding in various copper(II) this compound complexes has been calculated to be in the range of 1.3 to 4.3 kcal/mol. researchgate.net DFT calculations have also been used to study halogen bonding in zinc(II) this compound complexes. researchgate.net These studies have shown that substituents on the aromatic ring can affect the halogen bonding properties of the iodine substituent. researchgate.net

Furthermore, computational modeling can be used to study the competition between different non-covalent interactions in complex systems. epfl.ch For example, in a system containing this compound and other molecules capable of forming hydrogen bonds, computational methods could be used to determine the preferred interaction patterns.

Interaction TypeSystemComputational MethodEstimated Energy (kcal/mol)
Halogen Bonding (I···I)[Cu₂(2-IBz)₄L₂]·HCCl₃DFT1.3 - 4.3 researchgate.net
Halogen Bonding (S···X)X-ray structures of Cu(II) complexesQTAIM0.9 - 1.8 researchgate.netresearchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org This analysis helps to understand the flexibility of a molecule and to identify its most stable conformations. The relationship between the structure of a conformer and its potential energy is crucial, with higher potential energy corresponding to lower stability. libretexts.org

For a molecule like this compound, conformational analysis would involve studying the rotation around the C-C bond connecting the carboxylate group to the benzene ring and the C-O bond of the ester group (in the case of methyl this compound). The relative orientation of the carboxylate group and the iodine atom can significantly affect the molecule's properties and reactivity.

Computational methods can be used to generate the potential energy surface (PES) or energy landscape for these rotations. organicchemistrytutor.comsolubilityofthings.com By calculating the energy of the molecule at different dihedral angles, one can identify the energy minima, which correspond to stable conformations (e.g., staggered conformations like anti and gauche), and the energy maxima, which correspond to transition states between conformations (e.g., eclipsed conformations). organicchemistrytutor.com

Factors that influence the relative energies of different conformations include:

Steric interactions: Repulsive interactions that occur when atoms or groups are forced too close to each other. libretexts.org

Torsional strain: The resistance to bond twisting. libretexts.org

Angle strain: The increase in energy associated with bond angles deviating from their ideal values. libretexts.org

While specific conformational analysis studies for this compound were not found in the search results, the general principles of conformational analysis are directly applicable. libretexts.orgorganicchemistrytutor.comsolubilityofthings.com For instance, a conformational analysis of 2-iodo-2-methylbutane (B1604862) has been described, highlighting the process of identifying different conformations and their relative energies using Newman projections. chegg.com A similar approach could be applied to this compound to understand its conformational preferences.

Natural Occurrence and Biotransformation of 2 Iodobenzoate Non Clinical Focus

Identification of 2-Iodobenzoate in Natural Products (e.g., from Microorganisms)

While iodinated natural products are relatively rare compared to their chlorinated and brominated counterparts, research has identified a derivative of this compound in microorganisms. d-nb.info Specifically, headspace extracts from the actinomycete Streptomyces chartreusis were found to contain methyl this compound . d-nb.infobeilstein-journals.org This discovery established methyl this compound as a new, rare, volatile natural product. d-nb.info The identification was confirmed through gas chromatography–mass spectrometry (GC-MS) analysis and comparison with an authentic standard. beilstein-journals.org

Natural ProductIdentified InMethod of Identification
Methyl this compoundStreptomyces chartreusisGas Chromatography-Mass Spectrometry (GC-MS)

Biosynthetic Pathways (Hypothesized or Elucidated)

The biosynthetic pathway for the formation of methyl this compound in Streptomyces chartreusis has not yet been elucidated. The identification of this compound as a new natural product has opened the door for future research into its biological function and the specific enzymatic processes involved in its synthesis. beilstein-journals.org In laboratory settings, 2-iodobenzoic acid is commonly synthesized via a Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a reaction with an iodide salt. wikipedia.orgebi.ac.uk However, this chemical synthesis is distinct from the unknown natural biosynthetic route.

Academic Studies on Environmental Fate and Degradation (e.g., Microbial Dihydroxylation)

The environmental fate and microbial degradation of this compound and its esters have been the subject of several academic studies. These investigations reveal that various microorganisms can transform the compound through different metabolic pathways, including dihydroxylation and dehalogenation.

One key area of research involves microbial dihydroxylation. The microbial dihydroxylation of methyl this compound has been shown to produce a nonracemic iodocyclohexene carboxylate intermediate. sigmaaldrich.comchemicalbook.comchemicalbook.insigmaaldrich.comchemdad.com This biotransformation is significant as the resulting intermediate serves as a precursor in the preparation of other complex molecules, such as kibdelone C. sigmaaldrich.comchemicalbook.comchemicalbook.in

Studies on anaerobic degradation have shown that this compound can undergo reductive dehalogenation. In anaerobic lake sediments, this compound was dehalogenated to benzoate (B1203000), with the bromo- and iodo- substituents being more readily removed than other halogens. mdpi.com Similarly, a denitrifying consortium enriched on 3-chlorobenzoate (B1228886) was capable of degrading 4-iodobenzoate, resulting in the stoichiometric release of iodide. oup.com However, some microbial strains show high specificity. For instance, Pseudomonas putida CLB 250, which can degrade other 2-halobenzoates, was unable to utilize this compound. d-nb.info Likewise, an inducible transporter in Pseudomonas huttiensis strain D1, responsible for the uptake of 2-chlorobenzoate (B514982) and 2-hydroxybenzoate, did not show significant interaction with this compound. nih.gov

The table below summarizes key findings from academic studies on the microbial transformation of this compound.

Microorganism/SystemSubstrateTransformation ProcessProduct(s)
Various (Microbial System)Methyl this compoundDihydroxylationNonracemic iodocyclohexene carboxylate intermediate sigmaaldrich.comchemicalbook.comchemicalbook.in
Anaerobic Lake SedimentsThis compoundReductive DehalogenationBenzoate mdpi.com
Denitrifying Consortium4-IodobenzoateDehalogenationBenzoate, Iodide oup.com
Pseudomonas putida CLB 250This compoundNo degradation observedNot applicable d-nb.info
Pseudomonas huttiensis D1This compoundNo significant uptakeNot applicable nih.gov

Future Perspectives in 2 Iodobenzoate Research

Emerging Synthetic Methodologies

The development of novel synthetic routes to 2-iodobenzoate and its functionalized analogues is crucial for expanding their application in pharmaceuticals and materials science. Research is focused on creating practical, scalable, and cost-effective methods.

A significant area of development is the synthesis of highly substituted 2-iodobenzoates. For instance, a novel synthetic pathway has been established for 3-amino-5-halo-2-iodobenzoates, which are valuable starting materials for synthesizing pharmaceuticals. researchgate.net This multi-step process begins with commercially available 2-aminobenzoates, introducing a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, reducing the nitro group. researchgate.net This method has proven practical for syntheses on a 50 mmol scale, delivering the desired products in good yields. researchgate.net

Another emerging area is the development of non-traditional, particularly non-palladium-catalyzed, synthetic strategies. A novel, non-palladium-catalyzed process has been developed to synthesize 2-(tributylstannyl)benzoate succinimide, a key precursor for radio-iodination. snmjournals.org This method involves the direct insertion of zinc into ethyl this compound to form an organozinc intermediate, which then reacts with tributyltin chloride. snmjournals.org This approach circumvents the high costs and potential toxicity associated with palladium catalysts. snmjournals.org

Furthermore, established reactions are being refined for greater efficiency and sustainability. The Suzuki cross-coupling reaction between this compound and (4-methoxyphenyl)boronic acid is being employed to create complex molecular structures, such as asymmetric components for molecular motors, using water/acetonitrile mixtures as the solvent. acs.orgnih.gov The synthesis of methyl this compound via the simple esterification of 2-iodobenzoic acid remains a fundamental and widely used method. sigmaaldrich.comchemicalbook.com

MethodologyStarting Material(s)Key FeaturesProduct ExampleReference
Multi-step synthesisC5-halogenated 2-aminobenzoatesNitration, Sandmeyer-type iodination, nitro reduction. Scalable to 50 mmol.3-Amino-5-halo-2-iodobenzoates researchgate.net
Non-palladium-catalyzed stannylationEthyl this compound, Zinc, nBu3SnClAvoids expensive palladium catalysts. Forms an organozinc intermediate.2-(Tributylstannyl)benzoate succinimide snmjournals.org
Suzuki cross-couplingThis compound, (4-methoxyphenyl)boronic acidUses Pd(OAc)2 catalyst in a water/MeCN mixture.Asymmetric fluorenone precursor acs.orgnih.gov
Ullmann coupling2-Iodobenzoic acid, Phenol (B47542)Copper-catalyzed synthesis of aryloxybenzoic acids.2-Phenoxybenzoic acid rsc.org
Table 1: Summary of Emerging Synthetic Methodologies for this compound Derivatives.

Novel Catalytic Applications

This compound and its parent acid are precursors to hypervalent iodine reagents, which are increasingly used as powerful and selective catalysts in organic synthesis. Future research is geared towards discovering new catalytic systems and expanding their scope.

One of the most prominent uses of 2-iodobenzoic acid is as a precursor for 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which function as mild and selective oxidizing agents. ebi.ac.ukmdpi.com Emerging research focuses on using these reagents in catalytic amounts. For example, 2-iodobenzamide (B1293540), a derivative, has been developed as a catalyst for the oxidation of alcohols to their corresponding carbonyl compounds at room temperature, using Oxone® as a co-oxidant. researchgate.net This catalytic system is effective for converting primary alcohols to carboxylic acids and secondary alcohols to ketones. researchgate.net

Derivatives of this compound are also finding applications in transition metal-catalyzed cross-coupling reactions. Methyl this compound is a key reactant in the Heck reaction for the synthesis of fine chemicals, including a crucial step in the production of the anti-asthma drug Singulair™. cdnsciencepub.com It is also used in cobalt-catalyzed cyclizations with aldehydes to produce phthalide (B148349) derivatives and in copper-catalyzed N-arylation of amides. sigmaaldrich.comchemicalbook.comthieme-connect.com

Recent studies have highlighted the use of ethyl this compound in palladium-catalyzed Negishi cross-coupling reactions with various alkylzinc reagents. acs.orgnih.gov These reactions benefit from ligands that accelerate the reductive elimination step, allowing for couplings to occur under mild conditions. acs.orgnih.gov Furthermore, DFT studies have explored copper-catalyzed cross-coupling reactions of methyl this compound, where the carboxylate group acts as a directing group to facilitate the reaction. core.ac.uk

Catalytic System/ReactionThis compound DerivativeApplicationKey FindingReference
Alcohol Oxidation2-Iodobenzamide / Oxone®Oxidation of primary and secondary alcohols.Catalytic activity at room temperature, providing an environmentally benign method. researchgate.net
Heck ReactionMethyl this compoundSynthesis of fine chemicals (e.g., Singulair™ intermediate).Key C-C bond formation in industrial synthesis. cdnsciencepub.com
Negishi Cross-CouplingEthyl this compoundCoupling with primary, secondary, and tertiary alkylzincs.Chelating ligands enhance reaction rates by orders of magnitude. acs.orgnih.gov
Copper-Catalyzed Cross-CouplingMethyl this compoundCoupling with bromozinc-difluorophosphonate.The carboxylate group acts as a directing group, promoted by a Zn(II) byproduct. core.ac.uk
Cobalt-Catalyzed CyclizationMethyl this compoundSynthesis of phthalide derivatives from aldehydes.A novel route to form chiral phthalides. sigmaaldrich.comchemicalbook.com
Table 2: Overview of Novel Catalytic Applications Involving this compound.

Advances in Mechanistic Understanding

A deeper understanding of reaction mechanisms is paramount for optimizing existing methodologies and designing new transformations. Future research will continue to leverage computational and experimental techniques to elucidate the intricate pathways of reactions involving this compound.

Kinetic studies have provided significant insights into palladium-catalyzed Negishi couplings. For the reaction between ethyl-2-iodobenzoate and cyclohexylzinc chloride, the use of a specific chelating phosphine (B1218219) ligand was found to increase the rate constant for reductive elimination by four to five orders of magnitude compared to standard phosphine ligands like PPh3. acs.orgnih.gov In situ IR monitoring of a similar reaction showed it reached completion within two minutes at room temperature, highlighting the efficiency of the catalytic system. acs.orgnih.gov

Density Functional Theory (DFT) calculations have been instrumental in unraveling the mechanism of the copper-catalyzed cross-coupling of methyl this compound with bromozinc-difluorophosphonate. core.ac.uk These studies revealed that the zinc(II) byproduct, formed early in the reaction, does not detach but instead remains bound to the catalyst. This bound zinc species serves as an anchor for the benzoate's carboxylate group, facilitating the crucial oxidative addition step for both ortho- and para-substituted iodobenzoates. core.ac.uk

Mechanistic proposals have also been put forward for more complex transformations. In the iron-catalyzed diazidation of alkenes, it is proposed that the reactive intermediate, 1-azido-1,2-benziodoxol-3-one, cleaves to release an azido (B1232118) radical and trimethylsilyl (B98337) this compound, which is a key step in the catalytic cycle. chemrevlett.com Similarly, in visible-light-induced carbonylative alkynylation reactions, the proposed mechanism involves the generation of an acyl radical which ultimately leads to the desired product and the release of an ortho-iodobenzoate species that is crucial for regenerating the catalyst. mdpi.com The regioselectivity of intramolecular biaryl coupling reactions of 3-substituted phenyl 2-iodobenzoates has also been investigated, with the product ratio being influenced by the choice of base and the presence of a phosphine ligand. researchgate.net

Role in Sustainable Chemistry

The principles of green and sustainable chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unep.orgbeyondbenign.orgresearchgate.net Research on this compound is increasingly aligned with these goals, focusing on developing environmentally benign and resource-efficient methodologies. ucd.ieacs.org

A key contribution to sustainable chemistry is the use of 2-iodobenzoic acid derivatives in catalytic oxidation reactions that employ green oxidants. The use of catalytic amounts of 2-iodobenzamide or related iodoarenes with Oxone® (a safe and inexpensive co-oxidant) in user-friendly solvents represents a significant move away from stoichiometric heavy metal oxidants. researchgate.netrsc.org Furthermore, the development of polymer-supported IBX, derived from 2-iodobenzoic acid, allows for the recycling of the catalyst, which is a core principle of green chemistry. researchgate.net

The development of synthetic routes that avoid toxic or expensive metals is another important trend. The non-palladium-catalyzed synthesis of stannane (B1208499) precursors from ethyl this compound is a prime example of this shift. snmjournals.org Additionally, performing reactions in greener solvents, such as water, is a focus. For instance, the palladium-catalyzed synthesis of anthraquinones from methyl this compound has been successfully carried out in water under reflux conditions. frontiersin.org

Electrochemical methods are emerging as an inherently safer and more sustainable platform for generating hypervalent iodine reagents from 2-iodobenzoic acid. researchgate.net Electrosynthesis can reduce the need for chemical oxidants and allows for better control over the reaction, minimizing waste and improving safety, especially for the production of potentially explosive reagents like IBX. researchgate.net While some iodobenzoate salts proved impractical for this purpose, related iodobenzenesulfonates have shown promise as recyclable mediators for electrosynthesis. researchgate.net These advances highlight a clear trajectory towards integrating this compound chemistry within a more sustainable industrial and academic framework. thermofisher.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-iodobenzoate derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis often involves copper-catalyzed oxyalkynylation of thiiranes or coupling reactions with hypervalent iodine reagents. For example, this compound esters (e.g., compound 8b ) are synthesized via reactions with cyclopentene sulfide and TIPS-EBX under controlled temperatures (70°C, 24 hours), yielding 71% after column chromatography . Optimization includes adjusting stoichiometry (e.g., 0.20 mmol vs. 0.30 mmol of reactants) and solvent systems (e.g., pentane:ethyl acetate 9:1 for TLC monitoring) . Characterization via 1^1H/13^{13}C NMR and HRMS ensures structural confirmation .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to characterize this compound compounds?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.3–8.1 ppm for this compound moieties), while 13^{13}C NMR confirms carbonyl (C=O, ~165 ppm) and iodine-adjacent carbons (~95 ppm) .
  • IR : Stretching vibrations for ester C=O (~1720 cm1^{-1}) and aromatic C-I (~550 cm1^{-1}) are critical .
  • HRMS : Exact mass analysis (e.g., m/z 457.0268 for compound 13 ) validates molecular formulae .

Advanced Research Questions

Q. How can contradictory NMR or crystallographic data in this compound derivatives be resolved?

  • Methodological Answer : Contradictions may arise from polymorphism (e.g., triclinic vs. monoclinic crystal systems in salts of this compound) or dynamic effects (e.g., rotational barriers in ester groups). Cross-validation with single-crystal X-ray diffraction (e.g., C28H23IO2S with space group C2/c ) and computational modeling (DFT calculations for NMR chemical shifts) helps reconcile discrepancies. Systematic comparison with literature data (e.g., unit cell parameters: a = 9.8892 Å for triclinic structures ) is essential .

Q. What mechanistic insights explain the formation of this compound byproducts in radical-based reactions?

  • Methodological Answer : In photoactivated alkynylation, single-electron transfer (SET) from arylcyclopropanes to hypervalent iodine reagents generates radical intermediates. Competing pathways (e.g., dimerization of radical I to form diyne 9 ) yield this compound (10 ) as a byproduct. Mechanistic studies using radical traps (e.g., TEMPO) and kinetic isotope effects (KIE) can elucidate dominant pathways .

Q. How does substrate specificity of enzymes like Burkholderia cepacia dioxygenase influence this compound degradation?

  • Methodological Answer : Substrate preference (2-fluorobenzoate > 2-chlorobenzoate > this compound) correlates with halogen electronegativity and C-X bond dissociation energies. Competitive inhibition assays and X-ray crystallography of enzyme-substrate complexes (e.g., FAD-containing active sites) reveal steric and electronic factors. Mutagenesis studies (e.g., active-site phenylalanine substitutions) further probe specificity .

Data Analysis & Experimental Design

Q. What strategies mitigate low yields in synthesizing this compound-containing cyclopropane derivatives?

  • Methodological Answer : Low yields (e.g., 4% for 14 ) may stem from steric hindrance or competing ring-opening reactions. Strategies include:

  • Temperature modulation : Lower temperatures favor cyclopropane stability.
  • Additives : Lewis acids (e.g., ZnCl2_2) stabilize transition states.
  • Protecting groups : TIPS-ethynyl groups enhance solubility and reduce side reactions .

Q. How can researchers design comparative studies to evaluate this compound’s reactivity across halogenated benzoates?

  • Methodological Answer :

Variable control : Fix reaction conditions (solvent, catalyst, temperature).

Kinetic profiling : Monitor reaction rates via in-situ IR or GC-MS.

Computational analysis : Calculate Fukui indices for electrophilic attack sites using Gaussian or ORCA .

Conflict Resolution in Literature Findings

Q. How should conflicting reports on this compound’s enzymatic degradation efficiency be addressed?

  • Methodological Answer : Discrepancies may arise from enzyme source variations (e.g., wild-type vs. recombinant Burkholderia cepacia). Resolve by:

  • Standardized assays : Use identical buffer pH, cofactors (e.g., NADH), and substrate concentrations.
  • Meta-analysis : Pool data from multiple studies (e.g., turnover numbers) and apply statistical tests (ANOVA) to identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.